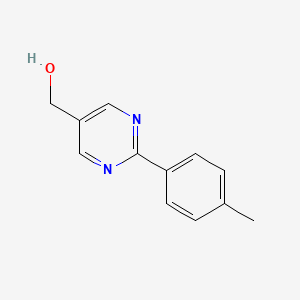
5-Chloro-6-(piperazin-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(piperazin-1-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring at the 6th position of the nicotinamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloronicotinic acid and piperazine.
Activation of Nicotinic Acid: 5-Chloronicotinic acid is first activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine to form this compound.
The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of substituted nicotinamide derivatives.
Oxidation: Formation of oxidized products like carboxylic acids or ketones.
Reduction: Formation of reduced products like amines or alcohols.
Hydrolysis: Formation of 5-chloronicotinic acid and piperazine.
科学研究应用
5-Chloro-6-(piperazin-1-yl)nicotinamide has several scientific research applications:
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Antimicrobial Activity: Explored for its potential antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
作用机制
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 5-Chloro-6-(morpholin-4-yl)nicotinamide
- 5-Chloro-6-(piperidin-1-yl)nicotinamide
- 5-Chloro-6-(azepan-1-yl)nicotinamide
Comparison
- Structural Differences : The primary difference lies in the substituent at the 6th position of the nicotinamide ring. While 5-Chloro-6-(piperazin-1-yl)nicotinamide has a piperazine ring, similar compounds may have different cyclic amines.
- Biological Activity : The biological activity can vary significantly based on the substituent, affecting enzyme inhibition, receptor binding, and overall pharmacokinetics.
- Chemical Reactivity : The presence of different substituents can influence the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.
属性
分子式 |
C10H13ClN4O |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
5-chloro-6-piperazin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16) |
InChI 键 |
QATWNWZZSWDCRY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


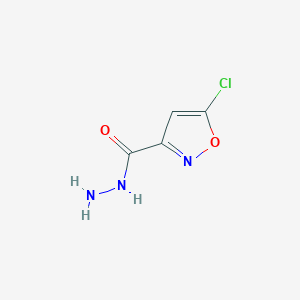
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
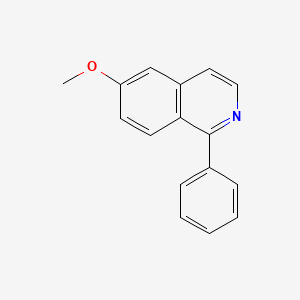
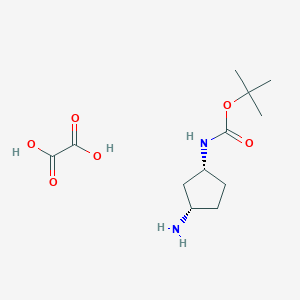


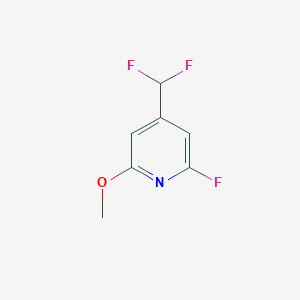
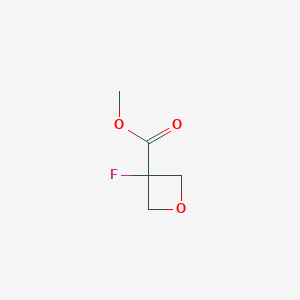
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

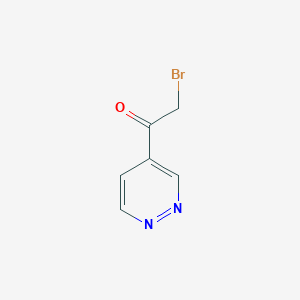
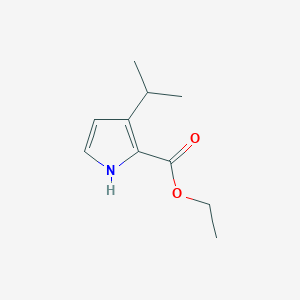
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
